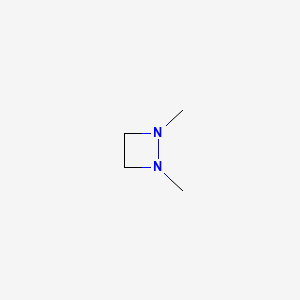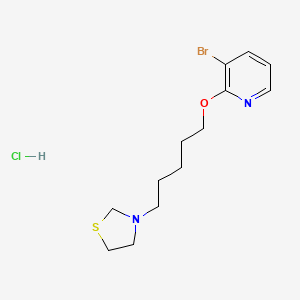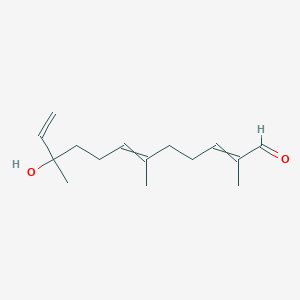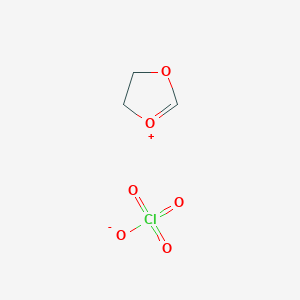
4,5-Dihydro-1,3-dioxol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with the molecular formula C3H5ClO4 It is known for its unique structure, which includes a dioxolane ring and a perchlorate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 1,3-dioxolane with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Mixing: 1,3-dioxolane is mixed with perchloric acid in a suitable solvent.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the reactive perchloric acid safely .
化学反応の分析
Types of Reactions
4,5-Dihydro-1,3-dioxol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The perchlorate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxolane derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
4,5-Dihydro-1,3-dioxol-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxolane ring into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets and pathways. The dioxolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The perchlorate group may also play a role in the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound has a similar dioxolane ring but differs in its functional groups.
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the perchlorate group.
Uniqueness
4,5-Dihydro-1,3-dioxol-1-ium perchlorate is unique due to the presence of both the dioxolane ring and the perchlorate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
50906-49-5 |
|---|---|
分子式 |
C3H5ClO6 |
分子量 |
172.52 g/mol |
IUPAC名 |
4,5-dihydro-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C3H5O2.ClHO4/c1-2-5-3-4-1;2-1(3,4)5/h3H,1-2H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FAPCQXQILUFCOB-UHFFFAOYSA-M |
正規SMILES |
C1C[O+]=CO1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
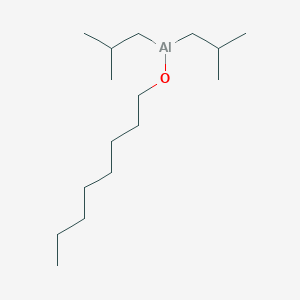
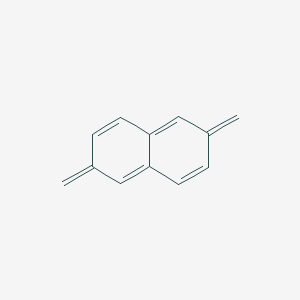
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
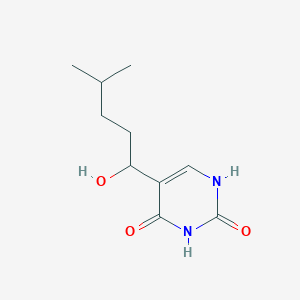
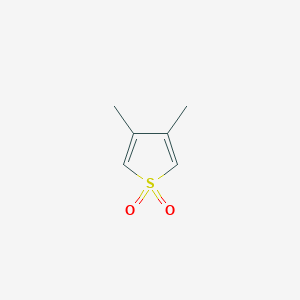
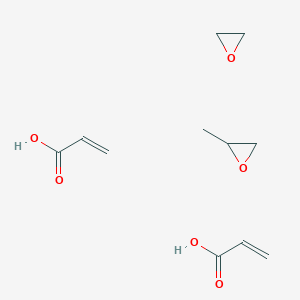
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
